
(E)-3-(furan-2-yl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-2-yl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as FNA and is synthesized using specific methods.
Mechanism of Action
The mechanism of action of FNA is not fully understood, but it is believed to work through multiple pathways. FNA has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, FNA has been found to induce apoptosis in cancer cells by activating the caspase pathway. FNA has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which are known to cause oxidative stress-induced damage.
Biochemical and Physiological Effects:
FNA has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. FNA has also been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. Additionally, FNA has been shown to possess anti-oxidant properties, which make it useful in preventing oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
FNA has several advantages in lab experiments. It is relatively easy to synthesize and has been optimized for high yield and purity. Additionally, FNA has been extensively studied for its potential applications in various fields of science. However, there are also limitations to using FNA in lab experiments. The mechanism of action of FNA is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, FNA has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for the study of FNA. One potential direction is to study the effects of FNA in vivo using animal models. This would provide more insight into the potential applications of FNA in cancer therapy and other fields. Additionally, further studies are needed to fully understand the mechanism of action of FNA and its effects in different experimental settings. Another potential direction is to study the potential side effects of FNA and to optimize its dosage and delivery methods for clinical use.
Conclusion:
In conclusion, (E)-3-(furan-2-yl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide, commonly known as FNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNA has been extensively studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties. While the mechanism of action of FNA is not fully understood, it is believed to work through multiple pathways. FNA has several advantages in lab experiments, but there are also limitations to its use. There are several future directions for the study of FNA, including further studies to fully understand its mechanism of action and potential applications in different fields.
Synthesis Methods
The synthesis of FNA involves the reaction of 2-furoic acid with 1-naphthalen-1-ylpropan-1-one followed by the reaction of the resulting product with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and hydroxylamine hydrochloride. The final product is obtained by reacting the intermediate compound with acryloyl chloride. This method has been optimized for high yield and purity.
Scientific Research Applications
FNA has been extensively studied for its potential applications in various fields of science. It has been found to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. FNA has been shown to inhibit the growth of tumor cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, FNA has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to possess anti-oxidant properties, which make it useful in preventing oxidative stress-induced damage.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-19(18-9-3-6-15-5-1-2-8-17(15)18)12-13-21-20(23)11-10-16-7-4-14-24-16/h1-11,14,19,22H,12-13H2,(H,21,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDWINIVPXFCCP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C=CC3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)/C=C/C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

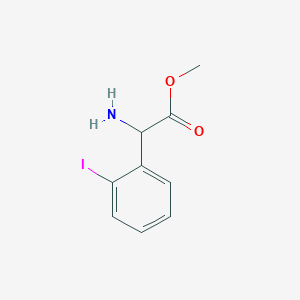
![3-(4-Chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2538028.png)
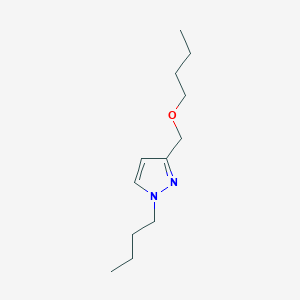
![N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2538032.png)
![3-(4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2538033.png)
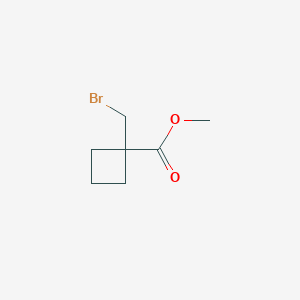
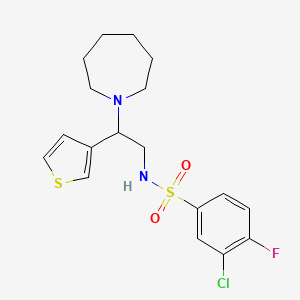
![methyl 6-acetyl-2-benzamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538036.png)
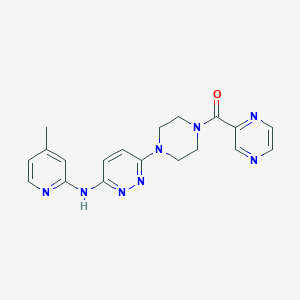
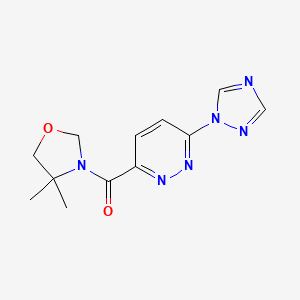
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide](/img/structure/B2538043.png)
![3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B2538046.png)
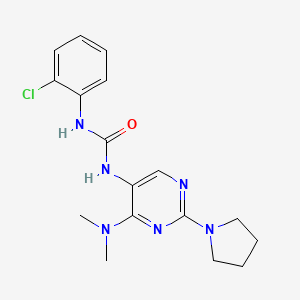
![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2538048.png)